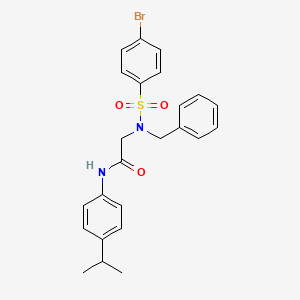![molecular formula C28H32N2O5 B11635455 3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11635455.png)
3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物3-ヒドロキシ-4-[2-メチル-4-(プロプ-2-エン-1-イルオキシ)ベンゾイル]-5-(4-メチルフェニル)-1-[2-(モルホリン-4-イル)エチル]-2,5-ジヒドロ-1H-ピロール-2-オン は、様々な官能基を持つ複雑な有機分子です。
合成方法
合成経路と反応条件
この化合物の合成は通常、複数のステップを伴い、各ステップには特定の試薬と条件が必要です。
ピロール-2-オンコアの形成: 最初のステップでは、通常、適切な前駆体の環化によってピロール-2-オンコアが形成されます。これは、アミンとジケトンの縮合反応を酸性または塩基性条件下で行うことで達成できます。
ベンゾイル基の導入: ベンゾイル基は、ベンゾイルクロリドとルイス酸触媒(アルミニウムクロリドなど)を用いたフリーデル・クラフツアシル化反応によって導入できます。
ヒドロキシ基とプロプ-2-エン-1-イルオキシ基の付加: ヒドロキシ基はヒドロキシル化反応によって導入でき、プロプ-2-エン-1-イルオキシ基は適切なハロアルカンと塩基を用いたエーテル化反応によって付加できます。
モルホリン基の結合: モルホリン基は通常、求核置換反応によって導入され、ハロゲン化前駆体が塩基性条件下でモルホリンと反応します。
工業生産方法
この化合物の工業生産では、収率と純度を最大化するために、上記の合成経路を最適化する必要があるでしょう。これには、反応条件をより細かく制御するための連続フロー反応器の使用や、結晶化やクロマトグラフィーなどの精製技術の実装が含まれる場合があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, each requiring specific reagents and conditions:
Formation of the Pyrrol-2-one Core: The initial step often involves the cyclization of a suitable precursor to form the pyrrol-2-one core. This can be achieved through a condensation reaction between an amine and a diketone under acidic or basic conditions.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via a Friedel-Crafts acylation reaction, using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Addition of the Hydroxyl and Prop-2-en-1-yloxy Groups: The hydroxyl group can be introduced through a hydroxylation reaction, while the prop-2-en-1-yloxy group can be added via an etherification reaction using an appropriate alkyl halide and a base.
Attachment of the Morpholine Group: The morpholine group is typically introduced through a nucleophilic substitution reaction, where a halogenated precursor reacts with morpholine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
化学反応の分析
反応の種類
酸化: 化合物中のヒドロキシ基は、条件と試薬に応じて、ケトンまたはアルデヒドを形成する酸化を受ける可能性があります。
還元: ベンゾイル基は、水素化リチウムアルミニウムなどの還元剤を使用してベンジルアルコールに還元できます。
置換: モルホリン基は求核置換反応に関与し、適切な条件下で他の求核剤に置き換えることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤がよく使用されます。
置換: アミンやチオールなどの求核剤は、しばしば塩基性条件下で置換反応に使用されます。
主要な生成物
酸化: ケトンまたはアルデヒドの形成。
還元: アルコールの形成。
置換: 異なる官能基を持つ新しい置換誘導体の形成。
科学的研究の応用
化学
化学において、この化合物はより複雑な分子の合成のためのビルディングブロックとして使用できます。その多様な官能基は、有機合成における汎用性の高い中間体となっています。
生物学
生物学研究では、化合物の潜在的な生物活性を調べることができます。特に、その構造の複雑さと薬理フォアファーマコフォアの存在から、新規医薬品の開発におけるリード化合物として役立つ可能性があります。
医学
この化合物は、その治療の可能性について調査することができます。その構造の特徴は、さまざまな生体標的に作用する可能性を示唆しており、創薬プログラムの候補となります。
工業
工業では、この化合物は、そのユニークな化学構造のために、ポリマーやコーティングなど、特定の特性を持つ新しい材料の開発に使用できる可能性があります。
作用機序
この化合物がその効果を発揮するメカニズムは、分子標的との特定の相互作用に依存します。たとえば、ベンゾイル基は酵素や受容体と相互作用する可能性があり、一方、モルホリン基は溶解性とバイオアベイラビリティを高める可能性があります。ヒドロキシ基は水素結合に関与し、化合物の標的への結合親和性に影響を与える可能性があります。
類似化合物との比較
類似化合物
- 3-ヒドロキシ-4-[2-メチル-4-(プロプ-2-エン-1-イルオキシ)ベンゾイル]-5-フェニル-1-[2-(モルホリン-4-イル)エチル]-2,5-ジヒドロ-1H-ピロール-2-オン
- 3-ヒドロキシ-4-[2-メチル-4-(プロプ-2-エン-1-イルオキシ)ベンゾイル]-5-(4-メチルフェニル)-1-[2-(ピペリジン-4-イル)エチル]-2,5-ジヒドロ-1H-ピロール-2-オン
独自性
3-ヒドロキシ-4-[2-メチル-4-(プロプ-2-エン-1-イルオキシ)ベンゾイル]-5-(4-メチルフェニル)-1-[2-(モルホリン-4-イル)エチル]-2,5-ジヒドロ-1H-ピロール-2-オン の独自性は、その特定の官能基の組み合わせにあります。これは、異なる反応パターンと生物活性プロファイルを呈することができ、さらなる研究開発に価値のある化合物となっています。
特性
分子式 |
C28H32N2O5 |
|---|---|
分子量 |
476.6 g/mol |
IUPAC名 |
(4E)-4-[hydroxy-(2-methyl-4-prop-2-enoxyphenyl)methylidene]-5-(4-methylphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H32N2O5/c1-4-15-35-22-9-10-23(20(3)18-22)26(31)24-25(21-7-5-19(2)6-8-21)30(28(33)27(24)32)12-11-29-13-16-34-17-14-29/h4-10,18,25,31H,1,11-17H2,2-3H3/b26-24+ |
InChIキー |
TYHWHHVSJBZXEZ-SHHOIMCASA-N |
異性体SMILES |
CC1=CC=C(C=C1)C2/C(=C(/C3=C(C=C(C=C3)OCC=C)C)\O)/C(=O)C(=O)N2CCN4CCOCC4 |
正規SMILES |
CC1=CC=C(C=C1)C2C(=C(C3=C(C=C(C=C3)OCC=C)C)O)C(=O)C(=O)N2CCN4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-ethoxyphenyl}methylidene]-4-hydroxybenzohydrazide](/img/structure/B11635378.png)
![2-chloro-N-(3-{[(2-chlorophenyl)carbonyl]amino}phenyl)pyridine-3-carboxamide](/img/structure/B11635385.png)
![2-[2-(4-Chloro-2-methylphenoxy)acetamido]ethyl N-[4-methyl-2-(4-methylbenzenesulfonamido)-1,3-thiazol-5-YL]carbamate](/img/structure/B11635386.png)
![4-{(4E)-4-[4-(benzyloxy)-3-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B11635389.png)
![6-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(4-methoxyphenyl)-2-methyl-N-phenylpyridine-3-carboxamide](/img/structure/B11635391.png)

![8-methyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B11635397.png)
![Ethyl 6-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(2-chlorophenyl)-5-cyano-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11635405.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-(2,3-dichlorophenyl)furan-2-carboxamide](/img/structure/B11635417.png)

![N-{(E)-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide](/img/structure/B11635443.png)
![3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11635446.png)
![(2E)-2-[(phenylcarbonyl)amino]-3-(2,3,4-trimethoxyphenyl)prop-2-enoic acid](/img/structure/B11635448.png)
![N-[(4-chlorophenyl)sulfonyl]-2-(2,6-dimethylphenoxy)-N-(4-methoxyphenyl)acetamide](/img/structure/B11635460.png)
